

# An In-Depth Technical Guide to 4,4-Dimethoxytetrahydropyran-3-one

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## Compound of Interest

**Compound Name:** 4,4-Dimethoxytetrahydropyran-3-one

**Cat. No.:** B2841756

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CAS Number: 693245-80-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

## Foreword

**4,4-Dimethoxytetrahydropyran-3-one** is a heterocyclic building block with potential applications in organic synthesis and medicinal chemistry. While specific literature on this compound is limited, its structural features—a tetrahydropyran ring, a ketone, and a dimethyl ketal—suggest a range of chemical behaviors and synthetic utilities. This guide provides a comprehensive overview of its properties, potential synthetic routes, predicted reactivity, and prospective applications in drug discovery, drawing upon established principles of organic chemistry and knowledge of analogous structures.

## Chemical Identity and Properties

**4,4-Dimethoxytetrahydropyran-3-one** is a substituted tetrahydropyran. The presence of the ketone and the geminal dimethoxy group (a ketal) on the adjacent carbon atoms makes it an interesting synthetic intermediate.

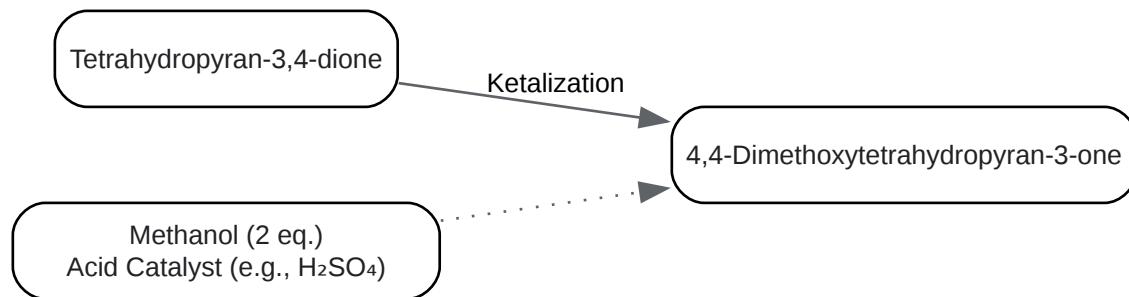
Property	Value	Source
CAS Number	693245-80-6	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	160.17 g/mol	<a href="#">[1]</a>
IUPAC Name	4,4-dimethoxyxan-3-one	<a href="#">[1]</a>
Canonical SMILES	COCl(CCOCC1=O)OC	<a href="#">[1]</a>
InChI	InChI=1S/C7H12O4/c1-9-7(10-2)5-4-11-6-3-7/h3-6H2,1-2H3	<a href="#">[1]</a>

## Synthetic Strategies

While specific literature detailing the synthesis of **4,4-Dimethoxytetrahydropyran-3-one** is not readily available, its structure suggests several plausible synthetic pathways based on well-established organic reactions.

## Proposed Synthesis via Ketalization of a Diketone Precursor

A likely route to **4,4-Dimethoxytetrahydropyran-3-one** involves the selective protection of a 1,3-dione precursor, tetrahydropyran-3,4-dione. The more reactive ketone at the 4-position could be selectively converted to the dimethyl ketal.



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**Figure 1:** Proposed synthesis of **4,4-Dimethoxytetrahydropyran-3-one** via ketalization.

### Experimental Protocol (Hypothetical):

- To a solution of tetrahydropyran-3,4-dione in anhydrous methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
- Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **4,4-Dimethoxytetrahydropyran-3-one**.

This approach leverages the general stability and ease of formation of ketals from ketones and alcohols in the presence of an acid catalyst.

## Predicted Chemical Reactivity and Potential Transformations

The reactivity of **4,4-Dimethoxytetrahydropyran-3-one** is dictated by its key functional groups: the ketone, the ketal, and the tetrahydropyran ring.

### Reactions at the Carbonyl Group

The ketone at the 3-position is a primary site for nucleophilic attack.

- Reduction: The ketone can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride ( $\text{NaBH}_4$ ) or lithium aluminum hydride ( $\text{LiAlH}_4$ ) to form **4,4-dimethoxytetrahydropyran-3-ol**.
- Grignard and Organolithium Reactions: Addition of organometallic reagents will lead to the formation of tertiary alcohols.<sup>[2]</sup>

- Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a carbon-carbon double bond at the 3-position.

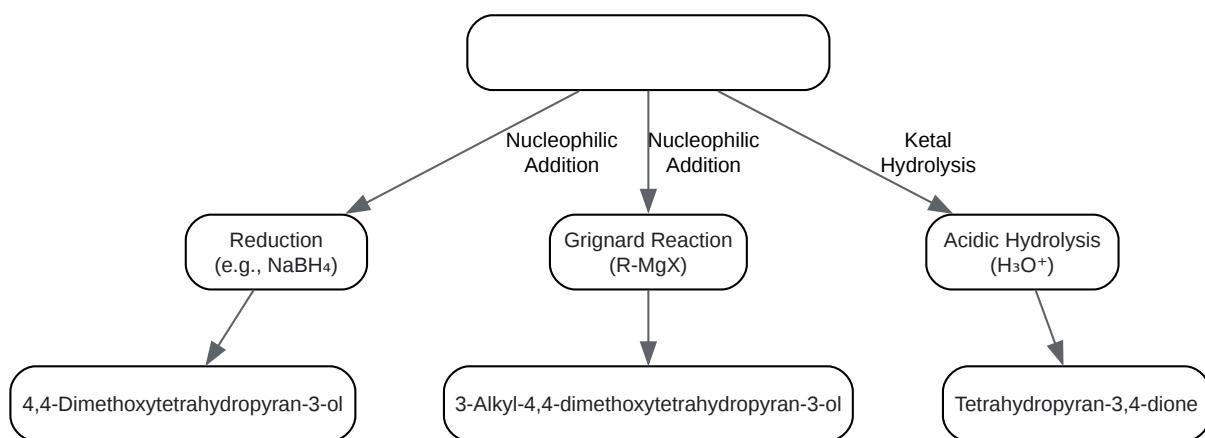
## Ketal Group Chemistry

The dimethyl ketal at the 4-position serves as a protecting group for a carbonyl.

- Deprotection: The ketal can be hydrolyzed under acidic aqueous conditions to reveal the ketone, yielding tetrahydropyran-3,4-dione. This reversible protection is a cornerstone of multi-step organic synthesis.<sup>[3]</sup>

## Reactions Involving the Tetrahydropyran Ring

The tetrahydropyran ring is generally stable but can participate in reactions under specific conditions. Ring-opening reactions, though less common for simple tetrahydropyrans, can be induced under harsh acidic conditions or through specialized reagents.



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**Figure 2:** Predicted reactivity of **4,4-Dimethoxytetrahydropyran-3-one**.

## Applications in Drug Discovery and Medicinal Chemistry

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[4][5] These activities include anticancer, anti-inflammatory, and antimicrobial properties.

As a functionalized building block, **4,4-Dimethoxytetrahydropyran-3-one** offers several strategic advantages in the synthesis of complex drug candidates:

- Introduction of the Tetrahydropyran Core: It provides a pre-formed tetrahydropyran ring, simplifying the synthesis of molecules containing this scaffold.
- Orthogonal Reactivity: The ketone and the protected ketone (ketal) offer orthogonal handles for sequential chemical modifications, allowing for the controlled and regioselective introduction of various substituents.
- Chiral Synthesis: The ketone can be a site for asymmetric transformations, enabling the synthesis of enantiomerically pure compounds, which is crucial for drug development.

This compound could be a valuable intermediate in the synthesis of novel analogs of bioactive natural products or in the construction of new chemical entities for screening in drug discovery programs. The tetrahydropyran ring system is a key component of many biologically active molecules, including some HIV protease inhibitors.[6]

## Spectroscopic Characterization (Predicted)

While experimental spectra for **4,4-Dimethoxytetrahydropyran-3-one** are not widely published, its characteristic spectroscopic features can be predicted based on its structure. Spectroscopic analysis is crucial for confirming the structure and purity of synthesized compounds.[7][8]

### <sup>1</sup>H NMR Spectroscopy

- Methoxy Protons (-OCH<sub>3</sub>): Two singlets are expected for the two methoxy groups, likely in the range of  $\delta$  3.2-3.5 ppm.
- Methylene Protons (-CH<sub>2</sub>-): The protons on the tetrahydropyran ring will appear as multiplets in the region of  $\delta$  2.0-4.0 ppm. The exact chemical shifts and coupling patterns will depend on their diastereotopic relationships and proximity to the oxygen atom and carbonyl group.

## <sup>13</sup>C NMR Spectroscopy

- Carbonyl Carbon (C=O): A characteristic peak for the ketone carbonyl is expected in the downfield region, around  $\delta$  200-210 ppm.
- Ketal Carbon (C(OCH<sub>3</sub>)<sub>2</sub>): The carbon of the dimethyl ketal will appear around  $\delta$  100 ppm.
- Methoxy Carbons (-OCH<sub>3</sub>): The carbons of the methoxy groups are expected in the range of  $\delta$  50-60 ppm.
- Ring Carbons (-CH<sub>2</sub>-): The methylene carbons of the tetrahydropyran ring will resonate in the upfield region of the spectrum.

## Infrared (IR) Spectroscopy

- Carbonyl Stretch (C=O): A strong absorption band characteristic of a ketone carbonyl stretch is expected around 1715-1730 cm<sup>-1</sup>.
- C-O Stretches: Strong bands corresponding to the C-O stretching of the ether in the tetrahydropyran ring and the ketal will be present in the fingerprint region, typically between 1050-1250 cm<sup>-1</sup>.
- C-H Stretches: Bands for sp<sup>3</sup> C-H stretching will be observed just below 3000 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

- Molecular Ion (M<sup>+</sup>): The mass spectrum under electron ionization (EI) should show a molecular ion peak at m/z = 160.
- Fragmentation: Common fragmentation patterns would likely involve the loss of methoxy groups (-OCH<sub>3</sub>, m/z = 31) and cleavage of the tetrahydropyran ring.

## Safety and Handling

Specific safety data for **4,4-Dimethoxytetrahydropyran-3-one** is not readily available. However, based on its structural similarity to other substituted tetrahydropyrans and ketones, general laboratory safety precautions should be followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

It is always recommended to consult the Safety Data Sheet (SDS) from the supplier before handling any chemical.

## Conclusion

**4,4-Dimethoxytetrahydropyran-3-one** is a promising, albeit under-characterized, building block for organic synthesis. Its combination of a tetrahydropyran scaffold with orthogonally reactive ketone and ketal functionalities makes it a potentially valuable tool for the construction of complex molecules, particularly in the field of medicinal chemistry. Further research into the synthesis, reactivity, and applications of this compound is warranted to fully unlock its synthetic potential.

## References

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 4,4-Dimethoxytetrahydropyran-3-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2841756#4-4-dimethoxytetrahydropyran-3-one-cas-number-information]

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